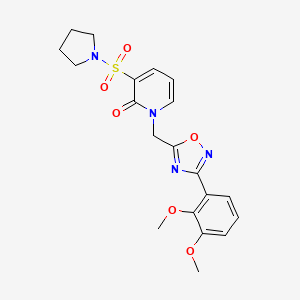

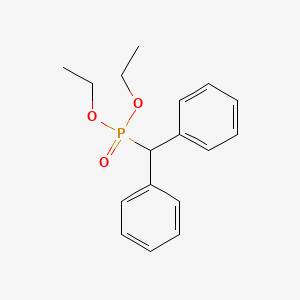

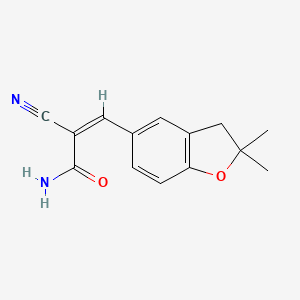

1-((3-(2,3-二甲氧基苯基)-1,2,4-噁二唑-5-基)甲基)-3-(吡咯烷-1-基磺酰)吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives involves one-pot condensation reactions, highlighting a method for creating bicyclic systems incorporating the 1,2,4-oxadiazole ring. These systems are confirmed using spectroscopic methods like IR, 1H NMR, and liquid chromato-mass spectrometry, demonstrating the versatility and reliability of synthesis methods for complex oxadiazole derivatives (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The structural elucidation of similar compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, involves comprehensive spectroscopic analysis and X-ray diffraction. These studies provide insights into the molecular conformation and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the molecular architecture and its implications on the compound's properties and reactivity (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Research into related 1,3,4-oxadiazole derivatives indicates a variety of chemical reactivity and interactions, including the formation of novel bicyclic systems and polymeric complexes, which underscore the reactive versatility of the oxadiazole moiety. These reactions not only highlight the synthetic utility of oxadiazole derivatives but also their potential as scaffolds for further chemical modifications (Hou et al., 2013).

Physical Properties Analysis

The synthesis and characterization of compounds like 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole reveal insights into their physical properties, such as solubility and stability. These properties are crucial for determining the compound's suitability for specific applications, including its potential in materials science and as an intermediate in organic synthesis (Hou et al., 2013).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their electrophilic and nucleophilic sites, are elucidated through various spectroscopic techniques and theoretical calculations. These studies provide a deeper understanding of the compounds' reactivity, enabling the design of targeted chemical transformations for the synthesis of novel derivatives with desired properties (Khalid et al., 2016).

科学研究应用

1,3,4-氧代二唑衍生物的治疗潜力

1,3,4-氧代二唑衍生物,如1-((3-(2,3-二甲氧基苯基)-1,2,4-氧代二唑-5-基)甲基)-3-(吡咯烷-1-基磺酰基)吡啶-2(1H)-酮,由于能够通过弱相互作用有效地与不同的酶和受体结合,展现出广泛的生物活性。这种结构特征有助于它们在开发治疗剂方面的应用,用于治疗各种疾病。研究突出了它们在药物化学领域的潜力,涵盖了抗癌、抗真菌、抗菌和抗病毒等多种应用,凸显了它们作为高治疗效力化合物的显著开发价值 (Verma et al., 2019)。

广泛的生物活性

该化合物的1,3,4-氧代二唑核心是一类异环化合物,以其广泛的药理特性而闻名。它们已被改良以合成具有增强效力和对各种疾病有效性的药物。这些不仅包括抗微生物、抗癌和抗炎性特性,还包括抗糖尿病、抗寄生虫和抗高血压活性,展示了这些衍生物在药物开发中的多功能性和广泛潜力 (Jalhan et al., 2017)。

抗结核活性

1,3,4-氧代二唑家族的特定衍生物已显示出对不同株的结核分枝杆菌具有有希望的体外抗结核活性,突显了这些化合物在结核病治疗中的潜力。这包括开发对耐药株表现出显著活性的化合物,表明在对抗结核病方面存在新的治疗策略的潜力 (Asif, 2014)。

化学和生物性质

1,3,4-氧代二唑和1,2,4-氧代二唑衍生物的合成和药理评价已得到广泛审查,重点关注它们多样化的化学和生物性质。这些研究提供了有关合成策略和不同药代动力学特性的见解,这些特性显著增强了它们的药理活性。这包括对抗菌、抗炎和抗癌活性的研究,展示了该化合物对有机合成、药物化学和药理学领域的贡献 (Wang et al., 2022)。

属性

IUPAC Name |

1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S/c1-28-15-8-5-7-14(18(15)29-2)19-21-17(30-22-19)13-23-10-6-9-16(20(23)25)31(26,27)24-11-3-4-12-24/h5-10H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCBHZOLXCNLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

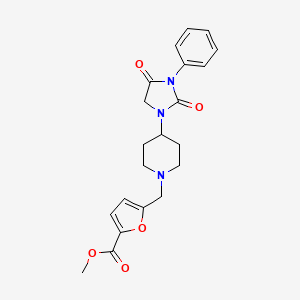

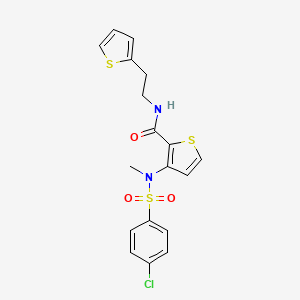

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

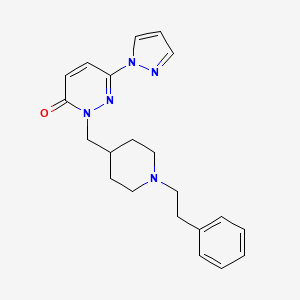

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)

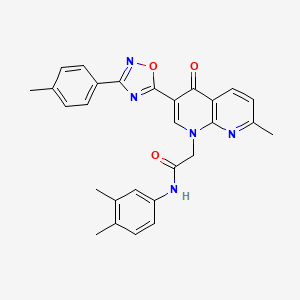

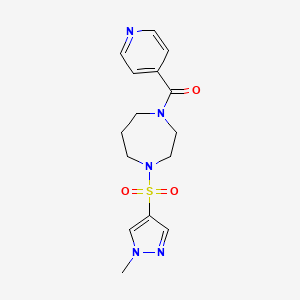

![N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)

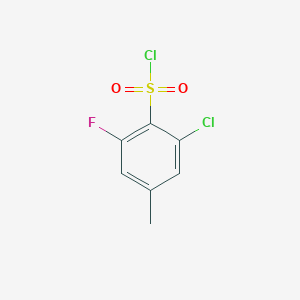

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)